Selective DAAO Inhibition: The Defining Feature Among 2H-1,4-Benzothiazin-3(4H)-one Analogs
In a head-to-head comparison of nine 2H-1,4-benzothiazin-3(4H)-one derivatives, 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one was the sole compound to exhibit any inhibitory activity against human DAAO, with an IC50 of 4.20 µM [1]. All other eight derivatives, which varied in substitution patterns at positions 2, 4, and 6, were completely inactive against this enzyme [1]. This stark activity cliff demonstrates that the 7-hydroxy moiety is indispensable for DAAO engagement within this chemotype.
| Evidence Dimension | In vitro inhibition of human D-amino acid oxidase (DAAO) |
|---|---|
| Target Compound Data | IC50 = 4.20 µM |
| Comparator Or Baseline | 8 other 2H-1,4-benzothiazin-3(4H)-one derivatives (e.g., compounds 1b, 1c, 1d, 1h) |
| Quantified Difference | >95% reduction in activity (inactive vs. active) |
| Conditions | In vitro enzyme inhibition assay; recombinant human DAAO; fluorometric detection |
Why This Matters
This unique, selective DAAO inhibition provides a clear rationale for selecting this compound over any other benzothiazinone derivative when probing DAAO-related pathways or developing DAAO-targeted therapies.
- [1] Hitge R, Petzer A, Petzer JP. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorg Med Chem Lett. 2022 Dec 1;77:129038. View Source
